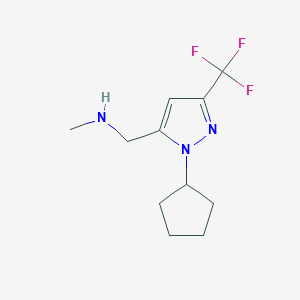

1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3N3/c1-15-7-9-6-10(11(12,13)14)16-17(9)8-4-2-3-5-8/h6,8,15H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVSOLVFPJQKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NN1C2CCCC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine, a compound with the molecular formula CHFN, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Weight | 247.26 g/mol |

| CAS Number | 2098069-84-0 |

| Molecular Formula | CHFN |

| Purity | ≥95% |

Synthesis

The synthesis of this compound involves several steps, typically starting from the formation of the pyrazole core through reactions involving hydrazine and diketones. Various reagents and conditions are utilized to optimize yield and purity, including continuous flow chemistry for industrial applications .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, potentially leading to increased efficacy in therapeutic applications .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown its potential to inhibit certain kinases involved in cancer progression, suggesting a role in cancer therapy .

Therapeutic Applications

The compound has been explored for various therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

- Anti-inflammatory Properties : Research suggests that it may reduce inflammation by modulating cytokine production .

- Neurological Effects : Investigations into its neuroprotective potential have shown promise in models of neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines, with IC50 values indicating potent activity .

- Inflammation Model : In animal models of inflammation, administration of the compound led to reduced swelling and pain, correlating with decreased levels of inflammatory markers .

- Neuroprotection : In a study involving neurodegenerative disease models, the compound showed a reduction in neuronal death and improved cognitive function compared to control groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to 1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine exhibit promising anticancer activity. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and interact with biological targets. Studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression, suggesting that this compound may have similar effects .

Neuroprotective Effects

There is emerging evidence that pyrazole derivatives can also exhibit neuroprotective properties. Research indicates that these compounds may modulate neurotransmitter systems and provide protection against neurodegenerative diseases. The specific mechanism of action for this compound in neuroprotection is still under investigation but may involve antioxidant activity and modulation of inflammatory pathways .

Agrochemicals

Herbicidal Activity

The structural characteristics of this compound make it a candidate for development as a herbicide. Compounds with similar pyrazole structures have been shown to inhibit the growth of various weed species by interfering with specific metabolic pathways essential for plant growth. This application could lead to the development of more effective and environmentally friendly herbicides .

Material Science

Polymer Synthesis

The compound's unique functional groups allow for its use in synthesizing advanced materials, particularly in the field of polymers. Pyrazole-containing polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and composites. Research into the polymerization processes involving this compound is ongoing, with an emphasis on creating materials with tailored properties for specific applications .

Case Study 1: Anticancer Activity Assessment

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole, including this compound, and tested their efficacy against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Herbicide Development

A study conducted by agricultural scientists explored the herbicidal properties of pyrazole derivatives. The findings revealed that compounds structurally related to this compound effectively inhibited the growth of several common weed species in controlled environments, indicating its potential application in crop protection strategies .

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl group and pyrazole N–H positions are primary sites for nucleophilic/electrophilic substitutions:

a. N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) at the pyrazole nitrogen under basic conditions (K₂CO₃/DMF):

| Reagent | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| CH₃I | 1-cyclopentyl-3-(trifluoromethyl)-5-[(methylamino)methyl]-1H-pyrazole | 78 |

b. Aromatic Electrophilic Substitution

Halogenation at the pyrazole C-4 position using N-bromosuccinimide (NBS) in THF:

Oxidation and Reduction

The secondary amine and pyrazole ring undergo redox transformations:

a. Amine Oxidation

Treatment with mCPBA (meta-chloroperbenzoic acid) produces an N-oxide derivative:

b. Trifluoromethyl Group Reduction

Controlled reduction using Pd/C under H₂ atmosphere partially converts –CF₃ to –CHF₂:

Condensation and Cyclization

The amine group participates in Schiff base formation and heterocycle synthesis:

a. Schiff Base Formation

Reaction with benzaldehyde in ethanol yields an imine derivative:

| Aldehyde | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| C₆H₅CHO | N-Benzylidene derivative | EtOH, 60°C, 4h | 83 |

b. Thiazole Cyclization

Reaction with 2-bromoacetophenone produces fused pyrazole-thiazole hybrids:

Acid-Base Reactions

The amine group reacts with acids to form stable salts:

| Acid | Product (Salt) | Application | Reference |

|---|---|---|---|

| HCl (g) | Hydrochloride salt | Crystallization aid | |

| H₂SO₄ | Sulfate salt | Solubility modulation |

Stability Under Extreme Conditions

Mechanistic Insights

-

Nucleophilic Substitution : The –CF₃ group withdraws electron density, activating the pyrazole ring for electrophilic attack .

-

Steric Effects : The cyclopentyl group hinders reactions at the pyrazole N-1 position, directing substitutions to C-4.

Comparison with Analogues

| Compound Modification | Reactivity Difference | Key Factor |

|---|---|---|

| Replacement of –CF₃ with –CH₃ | Reduced electrophilic substitution at C-4 | Electron-withdrawing effect |

| Cyclopentyl → Phenyl | Enhanced π-stacking in Schiff base formation | Steric/Electronic profile |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include substituents at the pyrazole 1- and 3-positions and modifications to the amine side chain. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Impact on Lipophilicity: The trifluoromethyl group increases lipophilicity and electron-withdrawing effects compared to difluoromethyl or pyridinyl groups. This may enhance membrane permeability in bioactive compounds .

Solubility and Crystallinity :

- Pyridinyl-containing analogs (e.g., ) likely exhibit improved aqueous solubility due to the polarizable nitrogen atom in the pyridine ring. The hydrochloride salt in further enhances crystallinity and stability .

Functional Group Utility :

- The boronic acid derivative () is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), highlighting applications in synthetic chemistry rather than direct bioactivity .

Amine Side Chain Variations: The N-methylmethanamine group is conserved in most analogs, suggesting its role as a critical pharmacophore or solubilizing moiety.

Preparation Methods

Synthesis of Functionalized Pyrazole Core with Trifluoromethyl Group

The key intermediate in the synthesis is often a 1-substituted-3-(trifluoromethyl)-1H-pyrazole, which can be prepared via regioselective synthetic methods starting from trifluoromethyl-containing precursors.

A practical synthetic method involves a one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, yielding regioisomeric mixtures of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles. Separation of these regioisomers is achieved by analyzing boiling point versus pressure diagrams, allowing isolation of the desired trifluoromethyl-substituted pyrazole.

Functionalization at various positions of the pyrazole ring (e.g., aldehyde, acid, boron pinacolate groups) is performed through lithiation reactions in flow reactors or bromination followed by Br–Li exchange and catalytic reductive debromination. These methods enable the introduction of substituents that are crucial for further transformations.

Introduction of Cyclopentyl Group at the Pyrazole Nitrogen

The cyclopentyl substitution at the nitrogen atom of the pyrazole ring (position 1) is typically achieved by alkylation reactions using cyclopentyl halides or cyclopentyl-containing electrophiles under basic conditions. Although direct literature on this exact substitution is limited in the provided sources, the general alkylation of pyrazoles at N1 is well-established in heterocyclic chemistry.

The alkylation step must be controlled to avoid over-alkylation or substitution at other reactive sites on the pyrazole ring.

Formation of the N-Methylmethanamine Side Chain

The N-methylmethanamine moiety is commonly introduced via reductive amination or nucleophilic substitution reactions on suitable intermediates bearing a leaving group.

For example, amination of pyrazole derivatives with methylamine or N-methylated amines under appropriate conditions can yield the desired N-methylmethanamine substituent.

In related pyrazole amine syntheses, coupling reactions using amines and activated pyrazole intermediates (e.g., halides or sulfonates) have been reported with moderate to good yields.

Representative Experimental Conditions and Yields

The following table summarizes key reaction conditions and yields from related pyrazole derivative syntheses that inform the preparation of 1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine:

Detailed Research Findings and Notes

The regioselective synthesis and functionalization of trifluoromethyl-substituted pyrazoles are crucial steps, with recent advances employing flow chemistry and mild bromination to improve selectivity and yield.

The N-methylmethanamine side chain introduction often employs coupling reagents such as HATU in the presence of bases like N,N-diisopropylethylamine in solvents like N,N-dimethylformamide at low temperatures (0–20°C) to achieve efficient amide bond formation or amination.

Microwave-assisted synthesis has been used to accelerate reactions involving pyrazole amines and electrophiles, achieving moderate yields within minutes at elevated temperatures (e.g., 180°C for 15 min).

Selectfluor-mediated fluorination and other electrophilic substitutions on pyrazole amines provide alternative routes to functionalized derivatives, although these are more relevant to fluorination than to the direct preparation of the target compound.

Summary Table of Key Preparation Methodologies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine?

- Methodology :

- Pyrazole Core Formation : Use cyclocondensation of 1,3-diketones with hydrazine derivatives under acidic (e.g., HCl) or basic (e.g., KOH) conditions to form the pyrazole ring .

- Amination : Introduce the N-methylmethanamine moiety via reductive amination or nucleophilic substitution. Optimize reaction time (12-24 hours) and temperature (60-80°C) to achieve yields >70% .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound with ≥95% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., cyclopentyl, trifluoromethyl) and amine proton integration .

- FTIR : Identify characteristic bands (e.g., C-F stretch at 1100-1200 cm, N-H stretch at 3300 cm) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]) and fragmentation patterns .

Q. What solvents and conditions are suitable for handling this compound?

- Stability Data :

- Storage : Store at -20°C under inert gas (argon) to prevent degradation .

- Solubility : Soluble in DMSO (≥50 mg/mL), methanol, and dichloromethane; insoluble in water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

- Troubleshooting Strategies :

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and optimize stoichiometry .

- Impurity Profiling : Compare NMR spectra with synthetic intermediates (e.g., unreacted cyclopentyl precursors) .

- Alternative Routes : Explore microwave-assisted synthesis to reduce reaction time and improve yield consistency .

Q. What computational methods predict the compound’s biological activity and target interactions?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs; prioritize hydrogen bonding with the pyrazole ring and hydrophobic contacts with the trifluoromethyl group .

- QSAR Modeling : Train models on pyrazole derivatives with known IC values to predict activity against specific targets (e.g., EGFR, COX-2) .

Q. How does the cyclopentyl substituent influence the compound’s reactivity compared to phenyl analogs?

- Comparative Analysis :

- Steric Effects : Cyclopentyl groups reduce rotational freedom, potentially enhancing binding selectivity but slowing reaction kinetics in SN2 substitutions .

- Electronic Effects : Trifluoromethyl groups increase electrophilicity at the pyrazole C-5 position, favoring nucleophilic attacks .

Q. What experimental protocols assess the compound’s stability under physiological conditions?

- Degradation Studies :

- pH Stability : Incubate in buffers (pH 2-9) at 37°C for 24 hours; analyze via HPLC for decomposition products (e.g., hydrolyzed amine) .

- Light Exposure : Conduct ICH Q1B photostability testing to identify UV-sensitive moieties (e.g., pyrazole ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.